molecular formula C21H17N3O4S B3011678 1,3-dimethyl-2,4-dioxo-N-(4-phenoxyphenyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide CAS No. 946257-64-3

1,3-dimethyl-2,4-dioxo-N-(4-phenoxyphenyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B3011678
CAS No.: 946257-64-3
M. Wt: 407.44
InChI Key: FGNOJUHNHTUINN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thieno[2,3-d]pyrimidine class, characterized by a fused thiophene-pyrimidine core. The structure features 1,3-dimethyl substituents at the dioxo positions and an N-(4-phenoxyphenyl)carboxamide group at the 6-position.

Properties

IUPAC Name

1,3-dimethyl-2,4-dioxo-N-(4-phenoxyphenyl)thieno[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O4S/c1-23-19(26)16-12-17(29-20(16)24(2)21(23)27)18(25)22-13-8-10-15(11-9-13)28-14-6-4-3-5-7-14/h3-12H,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNOJUHNHTUINN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(S2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,3-Dimethyl-2,4-dioxo-N-(4-phenoxyphenyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide is a novel compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, focusing on anti-inflammatory, cytotoxic, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

C15H18N4O4S\text{C}_{15}\text{H}_{18}\text{N}_{4}\text{O}_{4}\text{S}

This structure features a thieno[2,3-d]pyrimidine core with various substituents that contribute to its biological activity.

Anti-inflammatory Activity

Research indicates that compounds with a thieno[2,3-d]pyrimidine scaffold exhibit significant anti-inflammatory properties. For instance, studies have demonstrated that derivatives of this scaffold can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages.

Key Findings:

  • Cytokine Inhibition: The compound significantly reduced the secretion of TNF-α and IL-6 in RAW264.7 cells at concentrations as low as 10 µM .
  • Mechanism of Action: The anti-inflammatory effects are attributed to the inhibition of NF-κB and MAPK signaling pathways .

Cytotoxicity

The cytotoxic effects of this compound were evaluated using MTT assays on various cell lines. The results indicated that:

  • Cell Viability: At concentrations up to 160 µM, the compound exhibited over 80% cell viability across different assays, suggesting low cytotoxicity .
  • Dose-Response Relationship: A dose-dependent response was observed in the inhibition of inflammatory cytokines, with higher concentrations yielding more significant effects .

Case Studies

Several studies have explored the biological activity of similar compounds within the thieno[2,3-d]pyrimidine class:

  • Study on Compound A6 :
    • Demonstrated comparable anti-inflammatory activity to indomethacin in rat paw swelling models.
    • Inhibited cytokine production effectively at lower doses compared to traditional anti-inflammatory drugs .
  • Structural Modifications :
    • Alterations to the molecular structure (e.g., substitution patterns) have been shown to enhance biological activity.
    • Compounds with chloromethyl and naphthyl groups exhibited improved binding affinity and activity against inflammatory cytokines .

Comparative Analysis of Biological Activities

CompoundAnti-inflammatory ActivityCytotoxicityMechanism
1,3-Dimethyl-2,4-dioxo-N-(4-phenoxyphenyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamideStrong inhibition of TNF-α and IL-6Low (<80% viability at 160 µM)NF-κB and MAPK inhibition
Compound A6Comparable to indomethacinModerateSimilar pathways
Modified derivativesEnhanced activityVariableImproved binding

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural frameworks can exhibit anticancer properties. Preliminary studies suggest that 1,3-dimethyl-2,4-dioxo-N-(4-phenoxyphenyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.

Antimicrobial Properties

The compound's structural characteristics may also confer antimicrobial activity. Studies have shown that related pyrimidine derivatives possess significant antibacterial and antifungal properties. Further investigation is needed to evaluate the efficacy of this specific compound against various pathogens.

Anti-inflammatory Effects

Similar compounds have been reported to exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. This suggests that 1,3-dimethyl-2,4-dioxo-N-(4-phenoxyphenyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide could potentially be developed as a therapeutic agent for inflammatory diseases.

Case Studies

  • Anticancer Research : A study explored the effects of similar thieno[2,3-d]pyrimidine derivatives on cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis.
  • Antimicrobial Testing : Another investigation assessed the antimicrobial properties of pyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The results showed promising activity with minimum inhibitory concentrations (MIC) values indicating effectiveness.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations

Thieno[2,3-d]pyrimidine vs. Pyrido[2,3-d]pyrimidine Analogs

  • Key Difference: Replacement of the thiophene ring (thieno) with a pyridine ring (pyrido) alters electronic properties and binding affinity. Example: 7-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamide (Compound 16, ) shares the dimethyl-dioxo motif but lacks the thiophene ring. Its synthesis yield (72%) and NMR data (δ 8.58 ppm for aromatic protons) highlight efficient preparation . Impact: Pyrido derivatives often exhibit enhanced solubility, while thieno analogs may offer improved membrane permeability due to lipophilic thiophene .

Substituent Modifications

N-Aryl Carboxamide Groups
  • Comparison: TAK-385 (Relumina): Features N-(4-{difluorobenzyl-substituted})phenyl and a methoxyurea group. It demonstrates potent GnRH antagonism (IC₅₀ < 1 nM) and reduced cytochrome P450 inhibition, a critical pharmacological advantage . Compound 14a (): Contains a trifluoromethoxyphenylamino group, synthesized via LiOH-mediated ester hydrolysis. Its structure-activity relationship (SAR) suggests electron-withdrawing substituents enhance target binding .
Methyl and Dimethyl Substitutions
  • Target Compound : 1,3-dimethyl groups stabilize the dioxo configuration.
  • Comparison: 1-(1,3-Dimethyl-2,4-dioxo-thieno[2,3-d]pyrimidine-6-carbonyl)piperidine-4-carboxamide (): Replaces N-aryl with a piperidine-carboxamide, reducing molecular weight (350.4 g/mol vs. ~450 g/mol estimated for the target compound). The Smiles notation (Cn1c(=O)c2cc...) confirms structural divergence .

Data Tables

Table 2: Pharmacological Highlights

Compound Class Advantages Limitations Reference
Thieno[2,3-d]pyrimidines High lipophilicity for membrane penetration Variable synthetic yields (e.g., 31.9%)
Pyrido[2,3-d]pyrimidines Improved solubility and synthesis efficiency Reduced metabolic stability in some cases

Q & A

Q. What are the standard synthetic routes for this compound?

The compound is synthesized via alkylation of 3-amino-5-methyl-4-oxo-N-aryl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide precursors. Key steps include:

  • Reacting the precursor with alkylating agents (e.g., benzyl bromide) in polar aprotic solvents like DMF.
  • Purification via column chromatography and recrystallization.
  • Structural confirmation using 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and HRMS .

Q. What biological activities have been reported for this compound?

Derivatives of this scaffold exhibit moderate antimicrobial activity. For example, compound 2d (structurally analogous) inhibits Proteus vulgaris and Pseudomonas aeruginosa strains, with MIC values ranging from 32–64 µg/mL. Activity is attributed to the thioether substituent at the 2-position of the pyrimidine ring .

Q. How is purity assessed during synthesis?

High-performance liquid chromatography (HPLC) is critical, with mobile phases like acetonitrile/water gradients. For example, purity levels >90% are achieved using C18 columns and UV detection at 254 nm. 1H NMR^1 \text{H NMR} integration ratios further validate purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield?

  • Coupling reagents : HBTU or HATU with DIPEA in DMF enhances amide bond formation efficiency.
  • Temperature control : Reactions performed at 0–25°C reduce side products.
  • Solvent selection : DMF or DCM improves solubility of intermediates.
  • Post-reaction workup with LiOH/MeOH:H2_2O (1:1) ensures deprotection and neutralization .

Q. What strategies resolve regioselectivity challenges in alkylation?

Regioselective alkylation at sulfur atoms (vs. nitrogen) is achieved by:

  • Using bulky alkylating agents to sterically hinder alternative sites.
  • Monitoring reaction progress via TLC and 1H NMR^1 \text{H NMR} to detect intermediate thioether formation.
  • Confirming regiochemistry via single-crystal XRD, as demonstrated in analogous pyrimidine derivatives .

Q. How do structural modifications influence antimicrobial efficacy?

Structure-activity relationship (SAR) studies reveal:

  • Substituent position : Thioether groups at the 2-position enhance activity against Gram-negative bacteria.
  • Aryl groups : Electron-donating groups (e.g., 4-methylphenyl) improve membrane penetration.
  • Steric effects : Bulky substituents reduce activity, likely due to hindered target binding .

Methodological and Analytical Considerations

Q. What advanced techniques validate molecular structure?

  • X-ray crystallography : Resolves bond angles and torsional strain in the thieno-pyrimidine core (e.g., C–S bond lengths ≈1.68 Å).
  • HRMS : Confirms molecular ion peaks with <2 ppm mass error.
  • 2D NMR : COSY and HSQC correlate proton and carbon environments, distinguishing between diastereomers .

Q. How should researchers address discrepancies in biological activity data?

  • Standardized assays : Use consistent broth microdilution protocols (CLSI guidelines) for MIC determinations.
  • Control strains : Include reference strains (e.g., E. coli ATCC 25922) to cross-validate results.
  • Batch variability : Re-synthesize compounds to rule out impurities affecting activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.